molecular formula C12H9ClO3S B6381719 Methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate CAS No. 1261961-14-1

Methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate

Cat. No.: B6381719
CAS No.: 1261961-14-1
M. Wt: 268.72 g/mol
InChI Key: XQYFYKUDFQYVOR-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Properties

IUPAC Name

methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3S/c1-16-12(15)11-5-8(6-17-11)7-2-3-10(14)9(13)4-7/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYFYKUDFQYVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686068
Record name Methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261961-14-1
Record name Methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction is followed by esterification using methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
  • Methyl 3-amino-4-(3-chlorophenyl)thiophene-2-carboxylate

Comparison: Methyl 4-(3-chloro-4-hydroxyphenyl)thiophene-2-carboxylate is unique due to the presence of both a hydroxyl and a chlorine substituent on the phenyl ring. This combination of functional groups can enhance its reactivity and potential biological activity compared to similar compounds that lack one of these groups.

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